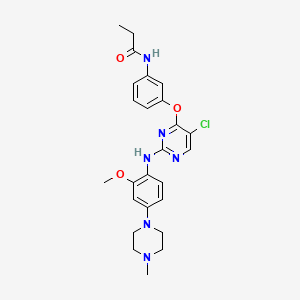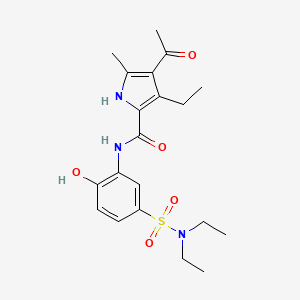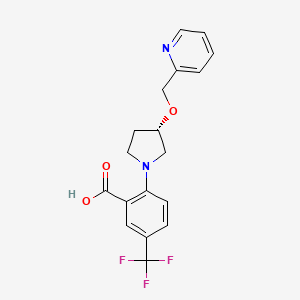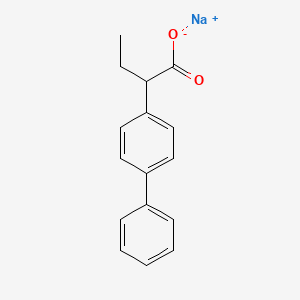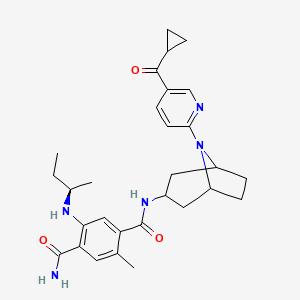
YW1128
Descripción general
Descripción
YW1128 es un potente inhibidor de la vía de señalización Wnt/β-catenina. Este compuesto ha mostrado un potencial significativo en la reducción de la acumulación de lípidos hepáticos y la mejora de la tolerancia a la glucosa en ratones alimentados con una dieta rica en grasas sin toxicidad notable . Se utiliza principalmente en la investigación científica para estudiar sus efectos en diversos procesos biológicos y enfermedades.
Aplicaciones Científicas De Investigación
YW1128 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
YW1128 ejerce sus efectos inhibiendo la vía de señalización Wnt/β-catenina. Induce la degradación del proteasoma de β-catenina, reduciendo así los niveles de β-catenina en las células . Esta inhibición conduce a una disminución de la expresión de los genes diana de Wnt, que están involucrados en varios procesos celulares, incluido el metabolismo de los lípidos y la homeostasis de la glucosa . Los objetivos moleculares de this compound incluyen β-catenina y otros componentes de la vía de señalización Wnt .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
. La ruta sintética típicamente implica los siguientes pasos:
- Formación del anillo triazol a través de una reacción de cicloadición.
- Funcionalización del anillo triazol con grupos quinolina y metilfenilo.
- Purificación y caracterización final del compuesto.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para YW1128 no están ampliamente documentados, la síntesis generalmente sigue protocolos estándar de química orgánica que involucran el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar el rendimiento y la pureza del producto deseado .
Análisis De Reacciones Químicas
Tipos de reacciones
YW1128 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el anillo triazol.
Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en los grupos quinolina o metilfenilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se emplean varios agentes halogenantes y nucleófilos para reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que se pueden utilizar para estudiar la relación estructura-actividad del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
Unicidad de YW1128
This compound es único en su capacidad de inducir directamente la degradación del proteasoma de β-catenina, lo que lleva a una inhibición más pronunciada de la vía de señalización Wnt/β-catenina . Este mecanismo de acción distinto hace que this compound sea una herramienta valiosa para estudiar la vía Wnt/β-catenina y su papel en diversas enfermedades .
Propiedades
IUPAC Name |
5-methyl-1-(2-methylphenyl)-N-quinolin-2-yltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-13-7-3-6-10-17(13)25-14(2)19(23-24-25)20(26)22-18-12-11-15-8-4-5-9-16(15)21-18/h3-12H,1-2H3,(H,21,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZFICNOPPNYJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=NC4=CC=CC=C4C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B611829.png)
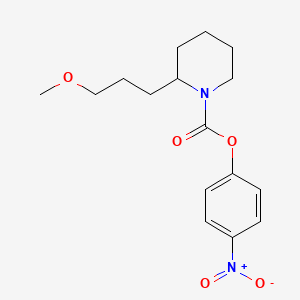
![ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate](/img/structure/B611834.png)
